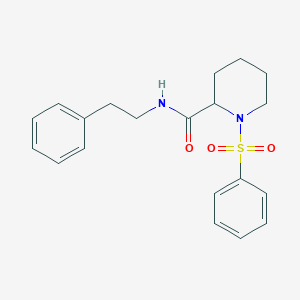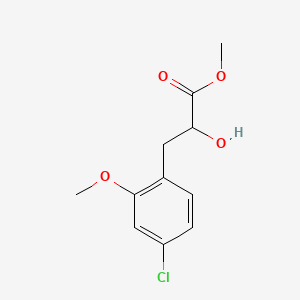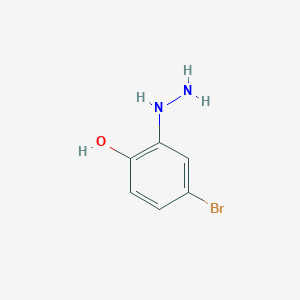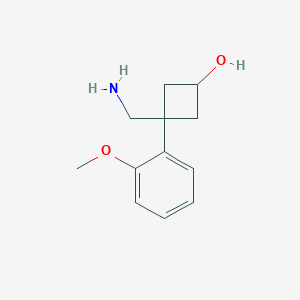
3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol is a synthetic organic compound that features a cyclobutane ring substituted with an aminomethyl group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Aminomethyl Group: This step may involve the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the methoxy group, which may affect its reactivity and applications.
3-(Aminomethyl)-3-(2-hydroxyphenyl)cyclobutan-1-ol: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the methoxy group in 3-(Aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol may confer unique reactivity and interactions compared to similar compounds, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-(2-methoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-11-5-3-2-4-10(11)12(8-13)6-9(14)7-12/h2-5,9,14H,6-8,13H2,1H3 |
Clave InChI |
BZZDMZLFMKFERV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2(CC(C2)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B13587671.png)
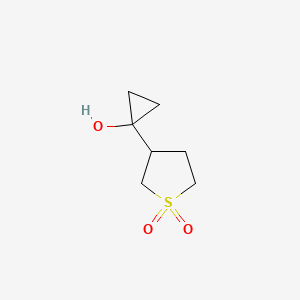
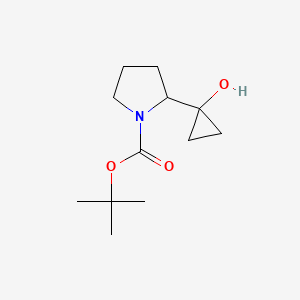
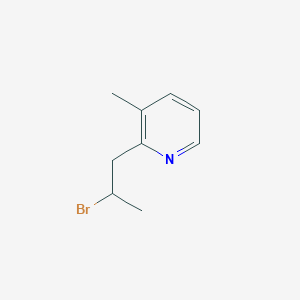
![2-Phenyl-2-[(2-phenylquinolin-4-yl)formamido]acetamide](/img/structure/B13587708.png)
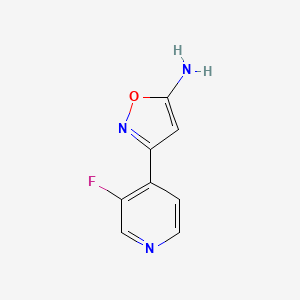
![5H,6H,7H-cyclopenta[c]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13587720.png)
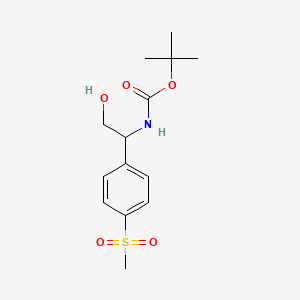

![Methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]benzoate](/img/structure/B13587734.png)
